1-Methyl-1H-indole-2-carbonyl chloride
CAS No.: 118618-61-4
Cat. No.: VC20866336
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118618-61-4 |
---|---|
Molecular Formula | C10H8ClNO |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 1-methylindole-2-carbonyl chloride |
Standard InChI | InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 |
Standard InChI Key | USATVDUBRWEFMO-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C=C1C(=O)Cl |
Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)Cl |
1-Methyl-1H-indole-2-carbonyl chloride is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol. It is identified by the CAS number 118618-61-4 and is commonly used in organic synthesis due to its reactive carbonyl chloride group . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is often involved in the synthesis of more complex molecules, particularly in pharmaceutical research.
Synthesis and Applications
1-Methyl-1H-indole-2-carbonyl chloride is synthesized through the reaction of 1-methylindole with chloroformylating agents, typically under controlled conditions to ensure the formation of the desired carbonyl chloride group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Literature and Patents
The compound has been mentioned in various scientific literature and patents, often in the context of organic synthesis and pharmaceutical development. For example, Abbott Laboratories have referenced this compound in patent filings related to medicinal chemistry . Additionally, PubChem provides access to related chemical structures and annotations, facilitating further research into its properties and applications .
Storage and Handling
Given its hazardous nature, 1-Methyl-1H-indole-2-carbonyl chloride should be stored in an inert atmosphere at temperatures between 2-8°C. It is classified as a dangerous substance with hazard statements including H314, indicating it causes severe skin burns and eye damage. Precautionary statements such as P280, P305+P351+P338, and P310 are advised for handling .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume